2-Aminobenzonitrile

Overview

Description

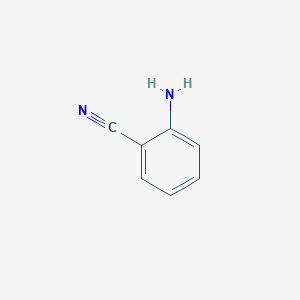

2-Aminobenzonitrile (CAS 1885-29-6) is an aromatic compound featuring a nitrile (-CN) and an amino (-NH₂) group at the ortho position. Its molecular formula is C₇H₆N₂, with a planar structure that facilitates diverse reactivity in organic synthesis. The compound is a key precursor for nitrogen-containing heterocycles, such as quinazolines and benzoxazines, which are prevalent in pharmaceuticals and agrochemicals . Notably, this compound is utilized in synthesizing antihistamines, antimicrobial agents, and antitumor drugs, as well as dyes and pigments . Its coordination chemistry has also been explored, forming complexes with metals like cadmium(II) for biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Anthranilonitrile can be synthesized through several methods. One common approach involves the reaction of o-nitrobenzonitrile with reducing agents such as iron powder and hydrochloric acid, which reduces the nitro group to an amino group, forming anthranilonitrile. Another method involves the reaction of o-bromobenzonitrile with ammonia in the presence of a palladium catalyst.

Industrial Production Methods: In industrial settings, anthranilonitrile is often produced through the catalytic hydrogenation of o-nitrobenzonitrile. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions to achieve efficient conversion.

Chemical Reactions Analysis

Types of Reactions: Anthranilonitrile undergoes various chemical reactions, including:

Oxidation: Anthranilonitrile can be oxidized to form anthranilic acid using oxidizing agents such as potassium permanganate.

Reduction: The nitrile group in anthranilonitrile can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Substitution: The amino group in anthranilonitrile can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

Oxidation: Anthranilic acid.

Reduction: 2-Aminobenzylamine.

Substitution: Various substituted anthranilonitrile derivatives.

Scientific Research Applications

Synthesis of Heterocycles

1.1 Role as a Building Block

2-Aminobenzonitrile serves as a crucial building block in the synthesis of diverse heterocyclic compounds. It is frequently employed in the construction of quinazoline derivatives, which are known for their significant pharmacological activities, including anticancer and antimicrobial properties. For instance, a study demonstrated the efficient synthesis of quinazolinones from 2-aminobenzonitriles using cobalt-catalyzed tandem transformations, highlighting its utility in generating complex molecular architectures .

1.2 Mechanistic Insights

The reaction mechanism involving this compound and carbon dioxide has been theoretically studied, revealing that it can react to form quinazoline-2,4(1H,3H)-dione in water without the need for a catalyst. This reaction pathway emphasizes the potential for utilizing this compound in environmentally friendly synthetic processes .

Applications in Medicinal Chemistry

2.1 Antimicrobial and Anticancer Activity

Research indicates that derivatives of this compound exhibit notable biological activities. For example, derivatives synthesized through reactions involving this compound have shown promising antimicrobial and anticancer properties, making them valuable candidates for drug development .

Case Study: Synthesis of Bioactive Compounds

A comprehensive study reported on the synthesis of various bioactive compounds utilizing this compound as a precursor. The resulting compounds demonstrated significant activity against several cancer cell lines, underscoring the importance of this compound in medicinal chemistry .

Coordination Chemistry

3.1 Ligand Properties

This compound is recognized for its ability to act as a ligand in coordination chemistry. Its amino and nitrile functionalities enhance its coordination properties with metal ions, leading to the formation of metal complexes that are useful in catalysis and material science .

Table: Coordination Complexes Formed with this compound

| Metal Ion | Type of Complex | Application |

|---|---|---|

| Cu(II) | Cu(II)-2-ABN Complex | Catalysis in organic reactions |

| Ni(II) | Ni(II)-2-ABN Complex | Electrocatalytic applications |

| Co(II) | Co(II)-2-ABN Complex | Synthesis of bioactive materials |

Green Chemistry Applications

4.1 Sustainable Synthesis

Recent advancements have highlighted the role of this compound in green chemistry initiatives. Its involvement in multi-component reactions facilitates the sustainable synthesis of complex organic molecules under mild conditions with reduced environmental impact .

Mechanism of Action

The mechanism of action of anthranilonitrile and its derivatives depends on the specific application. In medicinal chemistry, anthranilonitrile derivatives may interact with various molecular targets, such as enzymes or receptors, to exert their effects. For example, some derivatives may inhibit specific enzymes involved in disease pathways, leading to therapeutic benefits.

Comparison with Similar Compounds

Structural Analogues: o-Aminobenzamide

While 2-Aminobenzonitrile contains a nitrile group, its amide analogue, o-aminobenzamide, replaces -CN with a carboxamide (-CONH₂). This structural difference significantly alters reactivity:

- Reactivity: The nitrile group in this compound enables nucleophilic additions (e.g., with CO₂ to form quinazolinones), whereas the amide group in o-aminobenzamide is less reactive toward electrophiles but participates in hydrogen bonding, influencing solubility and crystallinity .

- Applications: o-Aminobenzamide is prominent in glycosylation studies and glycan analysis, while this compound excels in heterocyclic synthesis .

Positional Isomers and Functional Variants: Salicylonitrile (2-Hydroxybenzonitrile)

Salicylonitrile (2-hydroxybenzonitrile) replaces the amino group with a hydroxyl (-OH), altering its reactivity pathway:

- Reactivity: Salicylonitrile undergoes ZnCl₂-promoted domino reactions with ketones to form 1,3-benzoxazin-4-ones, leveraging the hydroxyl group’s ability to act as a nucleophile. In contrast, this compound forms fused nitrogen heterocycles (e.g., quinazolines) via cyclocondensation with carbonyl compounds .

- Product Diversity: The amino group in this compound provides a secondary site for CO₂ fixation, yielding quinazolinones, while salicylonitrile’s hydroxyl group limits such versatility .

Substituted Derivatives of this compound

Substituents on the benzene ring modulate electronic effects and reactivity. Key examples include:

Catalytic Efficiency: The DBU/[Bmim][OAc] system achieves 91% yield for unsubstituted this compound under mild conditions (60°C, 0.1 MPa CO₂), outperforming inorganic bases like Cs₂CO₃ (78%) .

Biological Activity

2-Aminobenzonitrile (ABN) is an organic compound with significant biological activity, making it a subject of extensive research in medicinal chemistry and biochemistry. This article focuses on its pharmacological properties, including antibacterial, antifungal, anticancer, and DNA-binding activities, supported by various studies and data.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group and a nitrile group attached to a benzene ring. Its molecular formula is CHN, and it has a molar mass of 118.13 g/mol. The compound's structure allows it to participate in various chemical reactions, leading to the formation of metal complexes that enhance its biological properties.

Antibacterial and Antifungal Activities

Several studies have demonstrated the antibacterial and antifungal activities of this compound and its metal complexes:

- Disc Diffusion Method : Research using the disc diffusion method showed that ABN exhibits moderate antibacterial activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) ranged from 100 to 200 µg/mL for different strains .

- Metal Complexes : The synthesis of metal complexes with cobalt (Co) and nickel (Ni) ions has been shown to enhance the antibacterial efficacy of ABN. For instance, the Co(II) complex exhibited significantly lower MIC values compared to the free ligand, indicating improved potency against bacterial pathogens .

Anticancer Activity

The anticancer potential of this compound has been investigated through various mechanisms:

- Cell Line Studies : In vitro studies on human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) revealed that ABN induces apoptosis in these cells. The compound was shown to affect cell viability at concentrations ranging from 50 to 200 µM, with IC values indicating significant cytotoxic effects .

- Mechanistic Insights : The mechanism of action involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis. This property is particularly relevant in developing chemotherapeutic agents .

DNA-Binding Properties

The interaction of this compound with DNA has garnered attention due to its implications in drug design:

- Fluorescence Spectroscopy : Studies utilizing fluorescence spectroscopy have indicated that ABN can intercalate into DNA. The intrinsic binding constant () for ABN was found to be approximately , suggesting a moderate affinity for DNA .

- Metal Complexes : The binding affinity increases when ABN forms complexes with transition metals like Mn, Co, and Ni. For example, the Ni complex exhibited a value of , indicating stronger binding compared to the free ligand .

Table: Biological Activity Summary

| Activity Type | Compound/Complex | MIC/IC50 Values | Binding Constant () |

|---|---|---|---|

| Antibacterial | This compound | 100 - 200 µg/mL | N/A |

| Co(II) Complex | Lower than free ligand | N/A | |

| Antifungal | This compound | Moderate | N/A |

| Anticancer | This compound | IC50 ~50 - 200 µM | N/A |

| DNA Binding | This compound | N/A | |

| Ni(II) Complex | N/A |

Case Studies

- Anticancer Mechanism Study : A study conducted on HeLa cells demonstrated that treatment with ABN led to increased levels of apoptotic markers such as caspase-3 activation and PARP cleavage, confirming its potential as an anticancer agent .

- DNA Intercalation Study : Research on the binding properties of ABN revealed that its interaction with DNA could be utilized for designing targeted drug delivery systems, enhancing therapeutic efficacy while minimizing side effects .

Q & A

Basic Research Questions

Q. What are the common laboratory synthesis routes for 2-Aminobenzonitrile, and how can reaction conditions be optimized?

- Methodology : this compound is synthesized via two primary routes:

- Reduction of 2-nitrobenzonitrile : Achieves ~98% yield under hydrogenation or catalytic transfer hydrogenation conditions.

- Nucleophilic substitution of o-chlorobenzonitrile : Uses excess ammonia or amines in polar solvents (e.g., DMF) at 80–100°C, yielding ~83%.

- Optimization : Control reaction temperature, catalyst loading (e.g., Pd/C for nitro reduction), and solvent polarity. Purify via recrystallization (ethanol/water) or column chromatography .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Handling Guidelines :

- Use local exhaust ventilation to avoid inhalation of dust/steam.

- Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Store in sealed containers away from strong oxidizers (e.g., peroxides) to prevent decomposition.

- In case of exposure: Rinse eyes/skin with water for 15 minutes; seek medical attention if irritation persists .

Q. How does the electronic structure of this compound influence its reactivity in nucleophilic substitutions?

- Mechanistic Insight : The electron-withdrawing cyano group (-C≡N) meta to the amine (-NH₂) directs electrophilic attacks to the ortho/para positions. The amine group acts as an electron donor, enhancing reactivity in substitutions (e.g., coupling reactions). Solvent polarity and base strength (e.g., K₂CO₃ vs. NaOH) modulate reaction rates .

Advanced Research Questions

Q. How do substituents on this compound derivatives affect CO₂ fixation efficiency in quinazolinone synthesis?

- Experimental Design :

- Electron-donating groups (e.g., -OMe) : Increase nucleophilicity of the amine, accelerating CO₂ insertion. Yields reach 91–98% under 0.1 MPa CO₂, 60°C, using DBU/[Bmim][OAc] ionic liquid catalysts.

- Electron-withdrawing groups (e.g., -Cl, -Br) : Reduce amine basicity but retain high yields (88–90%) due to steric and electronic balance.

- Catalyst Recycling : Ionic liquids retain >95% efficiency after 5 cycles, confirmed by ¹H NMR .

Q. What methods are effective for characterizing this compound-based metal complexes and their bioactivity?

- Analytical Workflow :

- Synthesis : Microwave-assisted reaction of this compound with Fe(NO₃)₃ and benzoate ions in ethanol (3:1 ligand:metal ratio).

- Characterization :

- UV-Vis/IR : Confirm ligand-to-metal charge transfer (LMCT) bands and coordination modes (monodentate vs. bridging).

- DNA-Binding Studies : Use fluorescence quenching (ethidium bromide displacement) and viscosity measurements to assess intercalation.

- Biological Activity : Test antimicrobial efficacy via MIC assays; Fe(III) complexes show enhanced activity compared to free ligands .

Q. How can photolytic degradation of this compound be minimized during photophysical studies?

- Stability Strategies :

- Light Exposure : Avoid prolonged UV irradiation (e.g., 365 nm). Use amber glassware or light-blocking filters.

- Thermal Decay : Conduct reactions at ≤258 K in CH₂Cl₂ to slow degradation. Monitor via time-resolved UV-Vis spectroscopy (5-min interval scans).

- Kinetic Analysis : Fit decay data to first-order models (ln[(Aₜ–A∞)/(Aᵢ–A∞)] vs. time) to quantify degradation rates .

Properties

IUPAC Name |

2-aminobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2/c8-5-6-3-1-2-4-7(6)9/h1-4H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLCPWBZNUKCSBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9051824 | |

| Record name | 2-Aminobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9051824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1885-29-6 | |

| Record name | 2-Aminobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1885-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminobenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001885296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzonitrile, 2-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Aminobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9051824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Anthranilonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.955 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINOBENZONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5RXH2B211R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.